molecular formula C14H15FN2O4 B2631258 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid CAS No. 2248346-71-4

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid

Cat. No. B2631258
CAS RN: 2248346-71-4
M. Wt: 294.282
InChI Key: CRTYXEDECPQIOW-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid, also known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is an essential enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which plays a crucial role in various cellular processes. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid binds to the catalytic site of PLD, preventing the hydrolysis of phosphatidylcholine and the subsequent production of phosphatidic acid. This leads to a decrease in PLD activity, which in turn affects various cellular processes that are dependent on phosphatidic acid.
Biochemical and Physiological Effects:
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid inhibits cell proliferation, migration, and invasion by suppressing PLD activity. In immune cells, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid inhibits the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurons, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid protects against oxidative stress and improves cognitive function by modulating PLD activity.

Advantages And Limitations For Lab Experiments

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its potency, selectivity, and ease of use. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is a potent and selective inhibitor of PLD, making it an ideal tool for studying the role of PLD in various cellular processes. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is also easy to use, as it can be added directly to cell culture media or injected into animals. However, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has some limitations, including its short half-life and potential off-target effects. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has a short half-life in vivo, which may limit its efficacy in certain experimental settings. Additionally, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid may have off-target effects on other enzymes or signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has significant potential for future research and development. One potential direction is the development of more potent and selective PLD inhibitors based on the structure of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid. Another direction is the investigation of the role of PLD in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid in combination with other therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the future directions of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid research are vast and promising, with significant potential for the development of novel therapeutics.

Synthesis Methods

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is synthesized using a multi-step process that involves the reaction of 6-fluoroindole-3-carboxylic acid with tert-butyl N-(2-bromoethyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and 1,2-dichloroethane. The resulting intermediate is then reacted with isobutyl chloroformate and DIPEA to yield the final product, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid. The synthesis method of 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to inhibit tumor growth and metastasis by suppressing the activity of PLD, which is upregulated in many cancer types. 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function by modulating the activity of PLD.

properties

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-14(2,3)21-13(20)17-11-10(12(18)19)8-5-4-7(15)6-9(8)16-11/h4-6,16H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTYXEDECPQIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(N1)C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-1H-indole-3-carboxylic acid

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